2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is a derivative of tetrahydroisoquinoline and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth of cancer cells and induce cell death in vitro. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is its relatively low toxicity. The compound has been shown to be well-tolerated in animal models, even at high doses. Another advantage is its versatility, as the compound has been shown to exhibit a range of biological activities. However, one limitation is the lack of understanding of the compound's mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is the further investigation of the compound's mechanism of action, which could lead to the development of more potent and selective derivatives. Another direction is the evaluation of the compound's therapeutic potential in animal models of various diseases, including neurological disorders and cancer. Finally, the development of new synthesis methods for the compound could improve its yield and purity, making it more accessible for research and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2,4-dimethylphenol with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetic acid. The acid is then reacted with tetrahydroisoquinoline in the presence of a catalyst to form the final compound. The synthesis method has been optimized to improve yield and purity, and the compound has been synthesized in both small and large-scale quantities.
Scientific Research Applications
2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in a range of diseases. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-8-18(15(2)11-14)22-13-19(21)20-10-9-16-5-3-4-6-17(16)12-20/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIBVTNKTVPUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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